5-Fluoropentan-1-amine hydrochloride
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Overview
Description
5-Fluoropentan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H13ClFN . It is a derivative of pentanamine, where a fluorine atom is substituted at the fifth position of the pentane chain. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropentan-1-amine hydrochloride typically involves the fluorination of pentanamine. One common method is the nucleophilic substitution reaction where pentanamine reacts with a fluorinating agent such as sodium fluoride or potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide . The reaction is usually carried out under reflux conditions to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoropentan-1-amine hydrochloride can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: It can be reduced to form 5-fluoropentane.
Substitution: The compound can participate in substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Catalysts like in the presence of hydrogen gas.
Substitution: Nucleophiles such as or in polar aprotic solvents.
Major Products:
Oxidation: 5-Fluoropentanamide or 5-Fluoropentanenitrile.
Reduction: 5-Fluoropentane.
Substitution: Various substituted pentanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoropentan-1-amine hydrochloride is used as a building block in organic synthesis. It is valuable for the preparation of more complex fluorinated compounds, which are important in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It can be used to investigate enzyme interactions and metabolic pathways involving amines.
Medicine: The compound has potential applications in drug development. Fluorinated compounds often exhibit enhanced biological activity and stability, making them attractive candidates for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Fluoropentan-1-amine hydrochloride involves its interaction with biological molecules. The fluorine atom in the compound can form strong hydrogen bonds with enzymes and receptors, altering their activity. This can lead to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5-Chloropentan-1-amine hydrochloride
- 5-Bromopentan-1-amine hydrochloride
- 5-Iodopentan-1-amine hydrochloride
Comparison: 5-Fluoropentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased electronegativity and the ability to form strong hydrogen bonds. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits higher stability and reactivity, making it more suitable for certain applications in research and industry.
Properties
IUPAC Name |
5-fluoropentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMVXHLOPNCYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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